1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine;hydrobromide
Description
1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine hydrobromide is a bicyclic heterocyclic compound featuring fused pyrrolidine and pyrazine rings. This scaffold has garnered attention for its role as a proline mimetic in medicinal chemistry, particularly in the design of Inhibitor of Apoptosis Proteins (IAP) antagonists. Structural studies reveal that the octahydropyrrolo[1,2-a]pyrazine core mimics the conformation of proline-rich peptides, enabling potent binding to cellular IAP-1 (cIAP-1) . Its hydrobromide salt enhances solubility and stability, making it a viable candidate for preclinical development.
Properties
Molecular Formula |
C7H15BrN2 |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;hydrobromide |
InChI |
InChI=1S/C7H14N2.BrH/c1-2-7-6-8-3-5-9(7)4-1;/h7-8H,1-6H2;1H |
InChI Key |
IXUNHXSXLUJHRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCCN2C1.Br |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Pyrrolopyridine Dione Derivatives
Substrate Synthesis and Initial Reduction
The foundational step involves preparing 8-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, a precursor synthesized via cyclocondensation of γ-chlorovaleric acid derivatives with ethylenediamine. Catalytic hydrogenation of this intermediate using 5% ruthenium on carbon (Ru/C) or palladium on carbon (Pd/C) under 30–50 bar H₂ pressure at 60–80°C yields 8-benzyl-2,8-diazabicyclo[4.3.0]nonane-7,9-dione. This step achieves >85% conversion, with residual solvent (typically ethanol or methanol) removed via rotary evaporation.
Table 1: Hydrogenation Parameters and Outcomes
| Catalyst | Pressure (bar) | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| 5% Ru/C | 30 | 60 | 87 |
| 5% Pd/C | 50 | 80 | 92 |
Borohydride-Mediated Reduction
The diketone intermediate undergoes reduction using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–25°C. LiAlH₄ affords higher selectivity for the cis-isomer (dr 7:1) compared to NaBH₄ (dr 4:1). Post-reduction quenching with aqueous NH₄Cl and extraction with dichloromethane yields 8-benzyl-2,8-diazabicyclo[4.3.0]nonane as a viscous oil.
Debenzylation and Salt Formation
Hydrogenolytic Cleavage of the Benzyl Group
Debenzylation of 8-benzyl-2,8-diazabicyclo[4.3.0]nonane employs H₂ (1–3 bar) over 10% Pd/C in methanol at 25–40°C. Reaction monitoring via thin-layer chromatography (TLC) confirms complete deprotection within 6–8 hours. Filtration and solvent evaporation yield racemic 2,8-diazabicyclo[4.3.0]nonane, which is subsequently resolved using (R)-(−)-mandelic acid to isolate the (8aS)-enantiomer.
Hydrobromide Salt Preparation
The free base is treated with 48% hydrobromic acid (HBr) in ethanol at 0°C, precipitating the hydrobromide salt. Recrystallization from ethanol/ethyl acetate (1:3) affords 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine hydrobromide as a white crystalline solid (mp 210–212°C).
Table 2: Salt Formation Conditions
| Acid | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 48% HBr | Ethanol | 0 | 95 |
Alternative Industrial-Scale Synthesis
Enantioselective Catalysis
An improved industrial route utilizes (S)-proline-derived chiral auxiliaries to induce asymmetry during the cyclocondensation step. Employing (S)-1-phenylethylamine as a resolving agent achieves enantiomeric excess (ee) >98%, bypassing costly chromatographic separations.
Comparative Analysis of Methodologies
Yield and Scalability
Batch hydrogenation (Method 1) offers moderate scalability but requires high-pressure equipment. Continuous-flow systems (Method 3.2) enable kilogram-scale production with reduced catalyst loading.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of new derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various alkylating agents and halogenating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce alkylated or halogenated compounds .
Scientific Research Applications
1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Tri-cyclic Octahydropyrrolo[1,2-a]pyrazine Derivatives
To improve metabolic stability, tri-cyclic analogs such as octahydro-1H-cyclopropa[4,5]pyrrolo[1,2-a]pyrazines were synthesized by introducing a cyclopropane moiety. This modification blocks oxidative metabolism at the C5 position while retaining nanomolar binding affinity for cIAP-1 (IC₅₀ = 12–15 nM) . Compared to the parent compound, these derivatives exhibit:
- Enhanced pharmacokinetics (PK): Increased half-life (t₁/₂ = 4.2 vs. 1.8 hours in mice).
- Superior tumor growth inhibition: 85% reduction in xenograft tumor volume vs. 60% for the parent scaffold.
Cyclic Dipeptides with Pyrrolo[1,2-a]pyrazine Motifs
Natural products from Streptomyces spp., such as (3R,8aS)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1,4-dione (cyclo(L-Pro-D-Ala)), demonstrate antioxidant and anticancer activities. Key comparisons include:
These cyclic dipeptides lack direct IAP antagonism but excel in oxidative stress modulation, highlighting scaffold versatility .
Brominated Pyrrolo[1,2-a]pyrazines
Bromination at positions 6 or 7 (e.g., 6-bromo- and 6,7-dibromopyrrolo[1,2-a]pyrazines) introduces antifungal activity absent in the parent compound. For example:
- 6-Bromo derivative (4j): MIC = 8 µg/mL against Candida albicans.
- Parent hydrobromide: No antifungal activity reported .
Imidazo[1,2-a]pyrazines
Imidazo[1,2-a]pyrazines, such as compounds 3a and 4a, target CDK9 in cancer therapy. Unlike the hydrobromide salt, these analogs exploit hinge-region interactions (e.g., hydrogen bonds with Cys106) for kinase inhibition :
| Property | 1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine Hydrobromide | Imidazo[1,2-a]pyrazine (3a) |
|---|---|---|
| Target | cIAP-1 | CDK9 |
| Binding Affinity | IC₅₀ = 15 nM | Kd = 9.8 nM |
| Cytotoxicity (Caco-2) | Low (CC₅₀ > 100 µM) | CC₅₀ = 2.3 µM |
| Key Interaction | Proline mimetic with BIR3 domain | N1–Ile25 hydrogen bond |
Imidazo derivatives show higher cytotoxicity but narrower target specificity .
Antioxidant Analogues
The hydrobromide salt’s antioxidant activity is moderate compared to derivatives like phytol and (3R,8aS)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1,4-dione:
Biological Activity
1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine; hydrobromide is a bicyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound's unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, including mechanisms of action and potential applications.
Chemical Structure and Properties
The chemical formula for 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine; hydrobromide is , with a molecular weight of approximately 188.12 g/mol. The compound features a complex bicyclic structure which is crucial for its biological interactions.
Anticancer Properties
Research indicates that octahydropyrrolo[1,2-a]pyrazine derivatives may act as inhibitors of cyclin-dependent kinases (CDKs). CDKs play a critical role in regulating the cell cycle; thus, their inhibition can lead to anti-cancer effects by preventing uncontrolled cell proliferation. For example:
- Inhibition Studies : In vitro studies have shown that these compounds can effectively inhibit CDK activity in various cancer cell lines. This inhibition leads to cell cycle arrest and apoptosis in tumor cells .
Antimicrobial Activity
Preliminary studies suggest that octahydropyrrolo[1,2-a]pyrazine derivatives exhibit antimicrobial properties. The compound has been tested against various bacterial strains and fungi:
- Minimum Inhibitory Concentration (MIC) : The MIC values indicate significant activity against pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential use as an antimicrobial agent .
Antioxidant Activity
The compound has also been identified as an antioxidant. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related damage:
- Mechanism of Action : The presence of nitrogen atoms in the structure allows for electron donation to free radicals, thereby neutralizing them .
Study 1: CDK Inhibition
A study conducted on the effects of octahydropyrrolo[1,2-a]pyrazine on human cancer cell lines demonstrated that it significantly reduced cell viability at concentrations as low as 10 µM. Flow cytometry analysis confirmed that treated cells underwent apoptosis.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 70 | 25 |
| 50 | 30 | 60 |
Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties of the compound against Escherichia coli and Candida albicans, the results showed:
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| C. albicans | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
